4-Bromo-2-chloro-6-fluorobenzaldehyde

Description

BenchChem offers high-quality 4-Bromo-2-chloro-6-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-chloro-6-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-chloro-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDZRCPUNFGODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Versatile Halogenated Aromatic Aldehyde

An In-Depth Technical Guide to 4-Bromo-2-chloro-6-fluorobenzaldehyde

4-Bromo-2-chloro-6-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its unique arrangement of three different halogen atoms—bromine, chlorine, and fluorine—on the benzaldehyde core imparts distinct reactivity and makes it a valuable intermediate, particularly in the fields of pharmaceutical and agrochemical research. The aldehyde functional group provides a reactive handle for a wide array of chemical transformations, while the specific positioning of the halogens allows for selective and directed modifications through cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides a comprehensive overview of its properties, synthesis, applications, and safe handling protocols.

PART 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a reagent is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of 4-Bromo-2-chloro-6-fluorobenzaldehyde are summarized below.

Chemical Structure and Identifiers

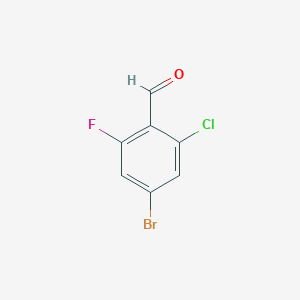

The structure of 4-Bromo-2-chloro-6-fluorobenzaldehyde is defined by a benzene ring substituted with an aldehyde group and three halogen atoms at positions 2, 4, and 6.

Caption: Chemical structure of 4-Bromo-2-chloro-6-fluorobenzaldehyde.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 929621-33-0 | [1] |

| Molecular Formula | C₇H₃BrClFO | [2] |

| Molecular Weight | 237.45 g/mol | [2] |

| Purity | Typically ≥95% | [3] |

| Appearance | Solid |

PART 2: Synthesis and Mechanistic Considerations

A potential synthetic pathway could start from a more readily available fluorinated precursor, followed by sequential halogenation. For instance, starting with 2-chloro-6-fluorotoluene, a bromination reaction could be performed, followed by oxidation of the methyl group to an aldehyde. The choice of reagents and reaction conditions is critical to control regioselectivity and maximize yield.

Caption: Plausible synthetic workflow for 4-Bromo-2-chloro-6-fluorobenzaldehyde.

Exemplary Protocol: Oxidation of a Toluene Derivative

The oxidation of a substituted toluene is a common method for preparing the corresponding benzaldehyde.

Protocol: Oxidation using Manganese Dioxide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2-chloro-6-fluorotoluene in a suitable solvent such as dichloromethane or dioxane.

-

Reagent Addition: Add an excess of activated manganese dioxide (MnO₂) to the suspension. The use of activated MnO₂ is crucial for the selective oxidation of the benzylic methyl group without affecting the aldehyde product.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the manganese salts.

-

Purification: Wash the celite pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield pure 4-bromo-2-chloro-6-fluorobenzaldehyde.

PART 3: Applications in Drug Discovery and Development

Halogenated benzaldehydes are versatile intermediates in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), where each halogen can be targeted based on its relative reactivity (typically I > Br > Cl).

The aldehyde group itself is a precursor to a multitude of functional groups. It can undergo:

-

Reductive amination to form benzylamines.

-

Wittig reactions to form substituted styrenes.

-

Condensation reactions (e.g., aldol, Knoevenagel) to form larger, more complex scaffolds.

This compound is particularly useful in constructing molecules for targeted therapies, such as kinase inhibitors, where specific substitutions on an aromatic core are required for high-affinity binding to the target protein.

Caption: Role as a versatile intermediate in API synthesis.

PART 4: Spectroscopic Characterization

Structural confirmation and purity assessment are typically performed using a combination of spectroscopic techniques. Below are the expected spectroscopic characteristics for 4-Bromo-2-chloro-6-fluorobenzaldehyde.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aldehyde Proton (-CHO): A singlet peak around δ 9.8-10.5 ppm. - Aromatic Protons: Two doublets or a complex multiplet in the aromatic region (δ 7.0-8.0 ppm), showing coupling consistent with the substitution pattern. |

| ¹³C NMR | - Aldehyde Carbonyl (C=O): A peak around δ 185-195 ppm. - Aromatic Carbons: Multiple peaks in the aromatic region (δ 110-160 ppm), with carbon atoms attached to halogens showing characteristic shifts and C-F coupling. |

| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹. - C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C-X Stretches (C-Br, C-Cl, C-F): Absorption bands in the fingerprint region (<1200 cm⁻¹). |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A characteristic cluster of peaks due to the isotopic distribution of Bromine (⁷⁹Br and ⁸¹Br, approx. 1:1 ratio) and Chlorine (³⁵Cl and ³⁷Cl, approx. 3:1 ratio). |

PART 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety in the laboratory. 4-Bromo-2-chloro-6-fluorobenzaldehyde is an irritant and should be handled with appropriate personal protective equipment (PPE).

Table 3: Safety and Handling Information

| Category | Recommendation | Source |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, and a lab coat are required. Handle in a well-ventilated area or a chemical fume hood. | [4][5] |

| First Aid Measures | - Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. - Skin Contact: Wash off with soap and plenty of water. - Inhalation: Move person into fresh air. | [5][6] |

| Storage Conditions | Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition. | [7] |

References

-

Dabos. (n.d.). 4-BROMO-2-CHLORO-6-FLUOROBENZALDEHYDE 1G. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]

-

Reagentia. (n.d.). 4-Bromo-2-chloro-3-fluorobenzaldehyde (1 x 250 mg). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-bromo-. Retrieved from [Link]

-

FAQ. (n.d.). How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved?. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 4-Chloro-2-fluorobenzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 2-Bromo-6-chlorobenzaldehyde in Modern Drug Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Sciencemadness Discussion Board. (2007). p-fluoro benzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-bromo-. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Applications of 1-Bromo-4-chloro-2-fluorobenzene in Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. 4-bromo-2-chloro-6-fluoro-Benzaldehyde | 929621-33-0 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 1135531-73-5 Cas No. | 2-Bromo-4-chloro-6-fluorobenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Physical and chemical properties of 4-Bromo-2-chloro-6-fluorobenzaldehyde

An In-Depth Technical Guide to 4-Bromo-2-chloro-6-fluorobenzaldehyde: Properties, Reactivity, and Applications in Synthetic Chemistry

Abstract

4-Bromo-2-chloro-6-fluorobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique substitution pattern, featuring three distinct halogen atoms, imparts a high degree of functionality and specific reactivity, making it a valuable intermediate in the synthesis of complex molecular architectures. The electron-withdrawing nature of the halogens enhances the electrophilicity of the aldehyde group, rendering it a prime candidate for a variety of chemical transformations. This guide provides a comprehensive overview of its known physical and chemical properties, explores its predicted reactivity based on fundamental electronic effects, outlines potential synthetic and characterization protocols, and discusses its applications, particularly in the realm of drug discovery and medicinal chemistry.

Molecular Overview and Physicochemical Properties

Chemical Structure and Nomenclature

4-Bromo-2-chloro-6-fluorobenzaldehyde is systematically named according to IUPAC rules. The parent structure is benzaldehyde, with substituents located at positions 2, 4, and 6 of the benzene ring.

Key Physicochemical Data

The fundamental physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis. The data for 4-Bromo-2-chloro-6-fluorobenzaldehyde are summarized below.

| Property | Value | Source(s) |

| CAS Number | 929621-33-0 | [1] |

| Molecular Formula | C₇H₃BrClFO | [2] |

| Molecular Weight | 237.45 g/mol | [2] |

| Appearance | Solid (predicted based on similar compounds) | [3] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [2] |

| LogP (calculated) | 3.0541 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

The Chemistry of 4-Bromo-2-chloro-6-fluorobenzaldehyde

Electronic Effects and Predicted Reactivity

The reactivity of 4-Bromo-2-chloro-6-fluorobenzaldehyde is dominated by the strong electron-withdrawing inductive effects of the three halogen substituents (Fluorine, Chlorine, and Bromine). These effects decrease the electron density of the aromatic ring and, crucially, pull electron density away from the aldehyde group.[4] This polarization significantly increases the partial positive charge on the carbonyl carbon, making it a potent electrophile and highly susceptible to nucleophilic attack.[4] This enhanced reactivity is a key feature that medicinal chemists exploit.

substituents [label="Halogen Substituents\n(F, Cl, Br)"]; effect [label="Strong Inductive\nElectron Withdrawal (-I Effect)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ring [label="Aromatic Ring"]; aldehyde [label="Aldehyde Group (CHO)"]; carbonyl [label="Increased Electrophilicity\nof Carbonyl Carbon", fillcolor="#34A853", fontcolor="#FFFFFF"]; attack [label="Enhanced Susceptibility to\nNucleophilic Attack"];

substituents -> effect; effect -> ring; ring -> aldehyde [dir=back]; aldehyde -> carbonyl; carbonyl -> attack; }

Caption: Influence of halogen substituents on aldehyde reactivity.Potential Synthetic Pathways

The synthesis of polysubstituted benzaldehydes often involves the formylation of a pre-functionalized benzene ring or the functionalization of a simpler benzaldehyde. A plausible route for 4-Bromo-2-chloro-6-fluorobenzaldehyde could involve the selective bromination of 2-chloro-6-fluorobenzaldehyde. The directing effects of the existing substituents are paramount. The ortho, para-directing chloro group and the ortho, para-directing fluoro group would both activate the C4 position for electrophilic aromatic substitution, such as bromination.

Exemplary Synthesis Workflow:

-

Starting Material: 2-Chloro-6-fluorobenzaldehyde.

-

Bromination: Reaction with a brominating agent (e.g., N-Bromosuccinimide or Bromine) in the presence of a suitable Lewis or Brønsted acid catalyst.

-

Work-up and Purification: Aqueous work-up to remove the catalyst, followed by extraction with an organic solvent. Purification of the crude product is typically achieved by column chromatography or recrystallization to yield the final product.

Characteristic Reactions

The activated aldehyde group is the primary site of reactivity, participating in a wide range of transformations essential for building molecular complexity.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 4-bromo-2-chloro-6-fluorobenzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).[5] This carboxylic acid derivative serves as another vital building block for amidation and esterification reactions.

-

Reduction: Selective reduction of the aldehyde to a primary alcohol (4-bromo-2-chloro-6-fluorobenzyl alcohol) can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).[4] The electron-withdrawing groups can accelerate this reaction by making the carbonyl carbon more susceptible to hydride attack.[4]

-

Condensation Reactions: The compound is an excellent substrate for condensation reactions. For instance, the Knoevenagel condensation with active methylene compounds (e.g., malononitrile) is expected to proceed with high efficiency due to the enhanced electrophilicity of the aldehyde.[4]

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a reliable method for converting the aldehyde into a substituted alkene, a common motif in drug molecules.

Applications in Research and Drug Development

Halogenated aromatic aldehydes are crucial intermediates in the synthesis of numerous pharmaceutical compounds.[6] The specific halogen substitution pattern can be critical for a drug's efficacy, metabolic stability, and resistance to bacterial enzymes.[6][7]

While specific applications for 4-Bromo-2-chloro-6-fluorobenzaldehyde are not extensively documented in public literature, its utility can be inferred from structurally similar compounds. For example, 2-chloro-6-fluorobenzaldehyde is a key precursor in the manufacture of penicillinase-resistant antibiotics like flucloxacillin.[6] Similarly, other bromo-fluoro benzaldehyde derivatives serve as versatile platforms for constructing complex, biologically active molecules for drug discovery.[8] The bromine atom, in particular, provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse molecular fragments.

Experimental Protocols for Characterization

Validating the identity and purity of 4-Bromo-2-chloro-6-fluorobenzaldehyde after synthesis is critical. A multi-spectroscopic approach is standard practice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Expected Spectral Features:

-

¹H NMR:

-

An aldehyde proton (CHO) signal as a singlet or a small doublet (due to coupling with fluorine) in the downfield region (δ 9.5 – 10.5 ppm).

-

Two aromatic protons, appearing as doublets or doublet of doublets in the aromatic region (δ 7.0 – 8.5 ppm), with coupling patterns influenced by the adjacent halogen atoms.

-

-

¹³C NMR:

-

A carbonyl carbon signal around δ 185-195 ppm.

-

Multiple signals in the aromatic region (δ 110-160 ppm), with carbon-fluorine and carbon-chlorine couplings potentially visible.

-

-

¹⁹F NMR:

-

A single resonance, providing confirmation of the fluorine atom's presence and chemical environment.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Step-by-Step Protocol:

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups.

Expected Characteristic Bands:

-

~2850 and ~2750 cm⁻¹: Aldehyde C-H stretching (Fermi doublet).

-

1690-1715 cm⁻¹: Strong C=O (carbonyl) stretching absorption.

-

1550-1600 cm⁻¹: Aromatic C=C ring stretching.

-

1100-1400 cm⁻¹: C-F and C-Cl stretching vibrations.

-

Below 800 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition.

Step-by-Step Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺).

Expected Features:

-

Molecular Ion Peak: A complex cluster of peaks corresponding to the molecular weight. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic pattern of M, M+2, and M+4 peaks, confirming the presence of one bromine and one chlorine atom.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-2-chloro-6-fluorobenzaldehyde is not widely available, data from structurally related halogenated benzaldehydes can provide guidance on safe handling.[9][10][11]

-

Hazard Identification: Compounds of this class are typically classified as irritants. Expected hazards include:

-

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[9][10]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[10][11]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9][11]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9][11]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][11]

-

Conclusion

4-Bromo-2-chloro-6-fluorobenzaldehyde represents a highly functionalized and reactive building block for synthetic chemistry. Its unique electronic properties, conferred by the three distinct halogen atoms, make it an attractive starting material for constructing novel compounds, particularly in the field of drug discovery. The predictable reactivity of its aldehyde group, combined with the potential for further functionalization via cross-coupling reactions at the bromine-substituted position, ensures its continued relevance for researchers and scientists developing the next generation of complex molecules.

References

-

4-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 14109109 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

4-Bromo-2-fluoro-6-hydroxybenzaldehyde | C7H4BrFO2 | CID 71721370 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 6, 2026, from [Link]

-

4-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 143517 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. 4-bromo-2-chloro-6-fluoro-Benzaldehyde | 929621-33-0 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-溴-2,6-二氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-2-chloro-6-fluorobenzaldehyde in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-bromo-2-chloro-6-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in pharmaceutical and agrochemical synthesis. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles and detailed experimental methodologies required for researchers, scientists, and drug development professionals to ascertain its solubility profile in various common laboratory solvents. By equipping researchers with the necessary protocols and theoretical understanding, this guide aims to facilitate optimized reaction conditions, enhance purification strategies, and streamline formulation development.

Introduction: The Significance of Solubility in Chemical Synthesis

4-Bromo-2-chloro-6-fluorobenzaldehyde is a key building block in organic synthesis, valued for its unique substitution pattern which allows for diverse chemical transformations. The solubility of such a crucial intermediate is a critical parameter that dictates its utility in various applications.[1] Poor solubility can lead to challenges in reaction kinetics, product purification, and ultimately, the economic viability of a synthetic route.[1][2] Conversely, a well-characterized solubility profile enables the rational selection of solvents for homogenous reaction mixtures, efficient crystallizations, and effective formulation for biological screening.

This guide will delve into the theoretical considerations governing the solubility of this compound and provide detailed, field-proven experimental protocols for its quantitative determination.

Physicochemical Properties and Predicted Solubility Behavior

While specific experimental data is limited, we can infer the likely solubility behavior of 4-bromo-2-chloro-6-fluorobenzaldehyde by examining its structure and the properties of analogous compounds.

Molecular Structure:

Caption: Workflow for determining solubility using the shake-flask method.

Interpreting Solubility Data: The Role of Solvent Properties

The obtained solubility data can be rationalized by considering the properties of the solvents used. A deeper understanding of these relationships allows for the prediction of solubility in other solvent systems.

| Solvent | Polarity Index | H-Bond Donor/Acceptor | Predicted Solubility |

| Hexane | 0.1 | Neither | Low |

| Toluene | 2.4 | Acceptor (π-system) | Moderate |

| Dichloromethane | 3.1 | Acceptor | High |

| Tetrahydrofuran | 4.0 | Acceptor | High |

| Ethyl Acetate | 4.4 | Acceptor | Moderate-High |

| Acetone | 5.1 | Acceptor | High |

| Ethanol | 4.3 | Both | Moderate |

| Methanol | 5.1 | Both | Moderate |

| Water | 10.2 | Both | Very Low |

The following diagram illustrates the relationship between solvent properties and expected solubility.

Caption: Factors influencing the solubility of the target compound.

Conclusion

References

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Lund University Publications. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-chloro-6-fluorobenzaldehyde

This document provides a comprehensive technical guide for the safe handling, storage, and use of 4-Bromo-2-chloro-6-fluorobenzaldehyde (CAS No. 929621-33-0).[1][2] Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer field-proven insights and explain the causality behind essential safety protocols.

Compound Profile and Strategic Context

4-Bromo-2-chloro-6-fluorobenzaldehyde is a polysubstituted aromatic aldehyde. Such halogenated aromatic compounds are fundamental building blocks in modern medicinal chemistry and materials science.[3] The specific arrangement of bromo, chloro, and fluoro substituents on the benzaldehyde scaffold offers a unique electronic and steric profile, making it a valuable intermediate for synthesizing complex molecular architectures, particularly in the development of novel therapeutic agents.[3]

The reactivity of this molecule is dominated by the aldehyde functional group, a common electrophilic handle for forming new carbon-carbon and carbon-nitrogen bonds. However, this reactivity, combined with the halogen substituents, necessitates a thorough understanding of its potential hazards to ensure safe laboratory operations.

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this specific molecule is not extensively published, a robust risk assessment can be conducted by analyzing data from structurally analogous compounds. Halogenated benzaldehydes consistently exhibit a similar hazard profile.[4][5][6][7]

GHS Hazard Classification (Inferred)

Based on data from closely related compounds such as 4-bromo-2-fluorobenzaldehyde and 2-chloro-6-fluorobenzaldehyde, the following GHS classifications are anticipated.[4][6][8][9][10]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5][6][11] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4][5][6][11] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[5][6][11][12] |

| Acute Toxicity (Oral) | Category 4 (Potential) | H302: Harmful if swallowed.[5][11] |

Scientific Rationale for Hazards:

-

Irritation: The aldehyde group can react with nucleophilic functional groups (e.g., amines, thiols) present in proteins and tissues, leading to irritation. The electron-withdrawing nature of the halogen atoms can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing its reactivity and irritant properties.

-

Respiratory Effects: As a fine solid powder, the compound can be easily aerosolized. Inhalation can lead to irritation of the mucous membranes and respiratory tract.[12]

-

Sensitization: Some related compounds may cause an allergic skin reaction (H317).[11] While not confirmed for this specific molecule, it is a prudent assumption to handle it as a potential skin sensitizer.

The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management relies on implementing a multi-layered safety strategy known as the Hierarchy of Controls. This framework prioritizes the most effective measures first. Relying solely on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense.

Caption: Small Spill Response Workflow.

Fire, Reactivity, and Disposal Considerations

-

Fire Fighting: This material is combustible. In case of a fire, use dry chemical, CO2, or foam extinguishers. Vapors may be heavier than air and could spread along floors. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [13]Hazardous decomposition products can include carbon monoxide, carbon dioxide, and hydrogen halides (HBr, HCl, HF). [13][14]* Reactivity: The compound is stable under recommended storage conditions. [14]Avoid strong oxidizing agents, strong bases, moisture, and excessive heat. [8][14][15]* Waste Disposal: All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous chemical waste. [8]Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations. [8]Do not pour waste down the drain.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 929621-33-0 | ChemicalBook,[2] Sigma-Aldrich |

| Molecular Formula | C₇H₃BrClFO | ChemScene [16] |

| Molecular Weight | 237.45 g/mol | ChemScene [16] |

| Appearance | Solid (Typical for related compounds) | Thermo Fisher Scientific [12] |

| Storage Temp. | 2-8°C (Recommended) | ChemScene [16] |

References

-

4-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 143517. PubChem. [Link]

-

4-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 14109109. PubChem. [Link]

-

SAFETY DATA SHEET - 3-Bromo-4-fluorobenzaldehyde. Thermo Fisher Scientific. [Link]

-

SAFETY DATA SHEET - 1-Bromo-4-chloro-2-fluorobenzene. Thermo Fisher Scientific. [Link]

-

4-Bromo-2,6-difluorobenzaldehyde | C7H3BrF2O | CID 2773290. PubChem. [Link]

-

MSDS of 4-Bromo-2-chloro-5-fluorobenzaldehyde. Capot Chemical. [Link]

Sources

- 1. 4-bromo-2-chloro-6-fluoro-Benzaldehyde - Safety Data Sheet [chemicalbook.com]

- 2. 4-bromo-2-chloro-6-fluoro-Benzaldehyde | 929621-33-0 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 14109109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 4-Bromo-2,6-difluorobenzaldehyde | C7H3BrF2O | CID 2773290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. capotchem.com [capotchem.com]

- 16. chemscene.com [chemscene.com]

Material safety data sheet for 4-Bromo-2-chloro-6-fluorobenzaldehyde

An In-depth Technical Guide to the Material Safety of 4-Bromo-2-chloro-6-fluorobenzaldehyde

For professionals in research, development, and manufacturing, a comprehensive understanding of the materials in use is paramount to ensuring safety and experimental integrity. This guide provides a detailed examination of the safety data for 4-Bromo-2-chloro-6-fluorobenzaldehyde (CAS No. 929621-33-0), a substituted benzaldehyde derivative. The structure of this guide is designed to provide not just data, but also the scientific rationale behind the safety protocols, empowering researchers to handle this compound with the highest degree of safety and expertise.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions, from storage to reaction.

Table 1: Chemical Identification

| Identifier | Data |

|---|---|

| Chemical Name | 4-Bromo-2-chloro-6-fluorobenzaldehyde |

| CAS Number | 929621-33-0[1][2][3] |

| Molecular Formula | C₇H₃BrClFO[2] |

| Molecular Weight | 237.45 g/mol [2] |

| SMILES Code | O=CC1=C(F)C=C(Br)C=C1Cl[2] |

| InChI Key | SEDZRCPUNFGODD-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Rationale for Safety |

|---|---|---|

| Physical Form | Solid | As a solid, the primary risk of exposure is through inhalation of dust or direct skin contact. |

| Boiling Point | 37-39 °C | The provided boiling point appears unusually low for a compound of this molecular weight and may refer to a specific condition (e.g., under vacuum) or be a typographical error for a melting point. A related compound, 2-Chloro-6-fluorobenzaldehyde, has a boiling point of 203.8°C at 760 mmHg, which is more typical.[4] Researchers should handle it assuming it can volatilize if heated. |

| Storage Temperature | Ambient, Inert atmosphere, 2-8°C[2] | Inconsistent storage advice suggests that while stable at room temperature, refrigeration under an inert atmosphere is preferable to preserve purity and prevent potential degradation. |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For 4-Bromo-2-chloro-6-fluorobenzaldehyde, the classification indicates significant health risks upon exposure.

-

Signal Word: Danger [2] or Warning

-

Scientific Insight: The discrepancy in the signal word from different suppliers highlights the importance of consulting the specific documentation accompanying the purchased material. "Danger" signifies a more severe hazard level than "Warning."

-

-

GHS Pictograms:

- - Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.

-

- Indicates acute toxicity (fatal or toxic). Note: This pictogram is associated with the "Danger" signal word and H-statements H301/H311/H331 found on some supplier sites.[2]

-

Hazard Statements (H-Statements):

-

H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (P-Statements):

The presence of bromine, chlorine, and fluorine atoms on the aromatic ring increases the molecule's reactivity and potential to interfere with biological systems, justifying its classification as an irritant and a toxic substance.

Emergency Response Protocols

A self-validating safety system requires clear, actionable protocols for emergency situations. The following workflows are based on standard laboratory practice for hazardous chemicals and the specific GHS classifications of this compound.

First-Aid Measures

The immediate response to exposure is critical in mitigating harm. The causality behind these steps is to rapidly dilute and remove the chemical from the affected area.

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5] The primary goal is to restore normal respiratory function and prevent systemic absorption from the lungs.

-

Skin Contact: Take off all contaminated clothing at once. Wash the affected skin area with plenty of soap and water.[6] If skin irritation develops, seek medical advice.[6] The soap and water work to emulsify and remove the compound, while immediate removal of clothing prevents prolonged contact.

-

Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing for at least 15 minutes.[6] Immediate and prolonged flushing is essential to dilute the chemical and prevent serious eye damage.[6]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Caption: Emergency first-aid workflow for exposure.

Fire-Fighting Measures

In the event of a fire involving this compound, the primary concerns are the hazardous decomposition products.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. For larger fires, water spray can be used to cool containers.

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive gases.[7]

-

Scientific Insight: The molecular structure (C₇H₃BrClFO) indicates that combustion will likely release carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr, HCl), and gaseous hydrogen fluoride (HF).[6][7] These gases are highly toxic and corrosive, posing a severe inhalation hazard to firefighters.

-

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling toxic fumes.[6]

Handling, Storage, and Exposure Control

Proactive measures are the cornerstone of laboratory safety. The following protocols are designed to minimize the risk of exposure during routine handling and storage.

Safe Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations to a minimum.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and removed using the proper technique to avoid skin contact.

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory. Remove contaminated clothing and wash it before reuse.[6]

Caption: Core components of the safe handling protocol.

Storage Conditions

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][8]

-

Atmosphere: Some suppliers recommend storing under an inert atmosphere (e.g., nitrogen or argon).[2] This is a best practice for reactive aldehydes to prevent oxidation and degradation over time.

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.[6] These substances can react exothermically with halogenated aldehydes, potentially leading to a runaway reaction or degradation of the material.

Toxicological and Ecological Information

-

Toxicological Profile: The toxicological properties have not been fully investigated.[6] However, the GHS classification indicates it is toxic via oral, dermal, and inhalation routes and is a significant irritant to the skin, eyes, and respiratory system.[2] The mechanism of toxicity likely involves the aldehyde group's reactivity with biological macromolecules and the disruptive effects of the halogen substituents.

-

Ecological Profile: There is no specific data available on the ecological effects of this compound. As a general precaution for halogenated aromatic compounds, it should not be allowed to enter drains or the environment.[6] Proper disposal as chemical waste is mandatory.

Disposal and Transportation

-

Disposal: Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations. This should be done through an approved waste disposal plant.[2][6] Do not dispose of it into the sewer system.

-

Transportation:

This guide serves as a foundational resource for the safe handling of 4-Bromo-2-chloro-6-fluorobenzaldehyde. It is incumbent upon the user to always consult the most current Safety Data Sheet provided by the supplier and to integrate this information into their laboratory's specific safety protocols.

References

-

2-Chloro-6-fluorobenzaldehyde | CAS#:387-45-1 . Chemsrc. [Link]

-

4-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 14109109 . PubChem. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 929621-33-0|4-Bromo-2-chloro-6-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 4-bromo-2-chloro-6-fluoro-Benzaldehyde | 929621-33-0 [chemicalbook.com]

- 4. 2-Chloro-6-fluorobenzaldehyde | CAS#:387-45-1 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2-chloro-6-fluorobenzaldehyde

This guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2-chloro-6-fluorobenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the expected spectral features, grounded in established principles of NMR spectroscopy. Furthermore, it outlines a robust experimental protocol for the acquisition of high-quality NMR data for this compound.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2][3][4] For a polysubstituted aromatic compound like 4-Bromo-2-chloro-6-fluorobenzaldehyde, NMR spectroscopy is crucial for confirming its identity and purity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Bromo-2-chloro-6-fluorobenzaldehyde is expected to exhibit distinct signals for the aldehydic proton and the two aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring.[5]

1. Aldehydic Proton (CHO): The aldehydic proton is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.5 ppm.[6] This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group.[7]

2. Aromatic Protons: The benzene ring has two protons, H-3 and H-5. Their chemical shifts are influenced by the combined electronic effects of the bromine, chlorine, fluorine, and aldehyde substituents.

-

H-3: This proton is situated between the chlorine and bromine atoms. It is expected to be a doublet of doublets due to coupling with H-5 (meta coupling) and the fluorine atom at C-6 (para coupling). The chemical shift is predicted to be in the range of δ 7.5-7.8 ppm.

-

H-5: This proton is positioned between the bromine and fluorine atoms. It will likely appear as a doublet of doublets due to coupling with H-3 (meta coupling) and the fluorine atom at C-6 (meta coupling). Its chemical shift is anticipated to be in the region of δ 7.6-7.9 ppm. The electron-withdrawing nature of the adjacent halogens will deshield this proton.[5]

Predicted ¹H NMR Data Summary:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CHO | 9.8 - 10.5 | s | - |

| H-3 | 7.5 - 7.8 | dd | J(H3-H5) ≈ 2-3 Hz, J(H3-F) ≈ 1-2 Hz |

| H-5 | 7.6 - 7.9 | dd | J(H5-H3) ≈ 2-3 Hz, J(H5-F) ≈ 5-8 Hz |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and resonance effects.[8][9]

1. Carbonyl Carbon (C=O): The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of δ 185-195 ppm.[10]

2. Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the different substituents.

-

C-1 (ipso-carbon to CHO): This carbon is expected to be in the range of δ 135-140 ppm.

-

C-2 (ipso-carbon to Cl): The presence of the electronegative chlorine atom will cause a downfield shift, likely in the range of δ 130-135 ppm.

-

C-3: This carbon, situated between the chloro and bromo substituents, is predicted to be around δ 128-132 ppm.

-

C-4 (ipso-carbon to Br): The carbon attached to bromine will likely appear in the region of δ 120-125 ppm.

-

C-5: This carbon, adjacent to the bromine and fluorine, is expected to be in the range of δ 115-120 ppm and will show coupling to fluorine.

-

C-6 (ipso-carbon to F): The carbon directly bonded to the highly electronegative fluorine atom will exhibit a large downfield shift and a significant one-bond carbon-fluorine coupling constant (¹JCF). The chemical shift is predicted to be in the range of δ 160-165 ppm.

Predicted ¹³C NMR Data Summary:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C=O | 185 - 195 | s | - |

| C-1 | 135 - 140 | d | ³JCF ≈ 3-5 Hz |

| C-2 | 130 - 135 | d | ³JCF ≈ 15-20 Hz |

| C-3 | 128 - 132 | d | ⁴JCF ≈ 1-3 Hz |

| C-4 | 120 - 125 | d | ⁴JCF ≈ 3-5 Hz |

| C-5 | 115 - 120 | d | ²JCF ≈ 20-25 Hz |

| C-6 | 160 - 165 | d | ¹JCF ≈ 240-260 Hz |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 4-Bromo-2-chloro-6-fluorobenzaldehyde, the following detailed methodology is recommended.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[11][12]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[13][14] CDCl₃ is a common choice for many organic compounds.

-

To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11][13]

-

Cap the NMR tube securely to prevent solvent evaporation and contamination.

2. NMR Spectrometer Setup and Data Acquisition:

-

Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which will result in sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the anticipated carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[11]

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[4]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Visualization of Key Concepts

Molecular Structure and Proton Designations:

Caption: Molecular structure of 4-Bromo-2-chloro-6-fluorobenzaldehyde with proton numbering.

NMR Acquisition and Processing Workflow:

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

Conclusion

This guide provides a detailed theoretical prediction of the ¹H and ¹³C NMR spectra of 4-Bromo-2-chloro-6-fluorobenzaldehyde, along with a comprehensive experimental protocol. By understanding the expected chemical shifts and coupling patterns, researchers can more effectively interpret experimental data and confirm the structure of this complex molecule. The provided methodologies for sample preparation and data acquisition are designed to ensure the generation of high-quality, reliable NMR spectra.

References

- Organomation.

-

Patterson-Elenbaum, S., Stanley, J. T., Dillner, D. K., Lin, S. J., & Traficante, D. (2006). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797–806. [Link]

-

Chemistry LibreTexts. (2022). NMR Spectroscopy. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Mestrelab Research. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

-

Edwards, J. C. Principles of NMR. Process NMR Associates LLC. [Link]

-

BYJU'S. NMR Spectroscopy. [Link]

-

University of California, Davis. Sample Preparation. [Link]

-

ResearchGate. ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Contreras, R. H., & Peralta, J. E. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354–359. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Chemistry LibreTexts. (2020). Predicting a ¹H-NMR Spectrum From The Structure. [Link]

-

Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

Sources

- 1. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. organomation.com [organomation.com]

- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

A Senior Application Scientist's Guide to 4-Bromo-2-chloro-6-fluorobenzaldehyde for Advanced Pharmaceutical Research

Introduction: The Strategic Importance of 4-Bromo-2-chloro-6-fluorobenzaldehyde in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-Bromo-2-chloro-6-fluorobenzaldehyde, a polysubstituted benzaldehyde derivative, has emerged as a pivotal intermediate in the development of sophisticated molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. Its unique substitution pattern offers a confluence of reactive sites and modulating electronic effects, providing chemists with a versatile scaffold for intricate molecular engineering.

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the commercial landscape for sourcing high-purity 4-Bromo-2-chloro-6-fluorobenzaldehyde, detailed analytical methodologies for quality assurance, and insights into its application in cutting-edge drug discovery programs.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 4-Bromo-2-chloro-6-fluorobenzaldehyde is fundamental to its effective utilization in synthesis and analysis.

| Property | Value |

| CAS Number | 188114-13-8 |

| Molecular Formula | C₇H₃BrClFO |

| Molecular Weight | 237.45 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 59-63 °C |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); Insoluble in water. |

The spectroscopic profile of 4-Bromo-2-chloro-6-fluorobenzaldehyde is critical for its identification and purity assessment. Key spectral features are summarized below.

| Spectroscopic Technique | Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.3 (s, 1H, -CHO), ~7.6-7.8 (m, 2H, Ar-H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~185 (C=O), aromatic carbons exhibiting characteristic shifts influenced by halogen substituents. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine and chlorine. |

Commercial Suppliers: A Comparative Analysis

The quality of starting materials is a critical determinant of success in multi-step organic synthesis. For a key intermediate like 4-Bromo-2-chloro-6-fluorobenzaldehyde, sourcing from a reputable supplier who can provide comprehensive analytical data and ensure batch-to-batch consistency is essential. Below is a comparative overview of notable commercial suppliers.

| Supplier | Purity | Available Quantities | Comments |

| Sigma-Aldrich | ≥95% | Gram to multi-gram scale | A well-established supplier with extensive documentation and global distribution.[1] |

| Biosynth | High-quality reference standards | Inquire for details | Specializes in high-purity compounds for pharmaceutical testing.[2] |

| ChemScene | ≥98% | Inquire for details | Provides detailed product information and offers custom synthesis services.[3] |

| Dabos | Not specified | 1g | Requires a commercial address for purchase. |

| Shanghai Amole Biotechnology Co., Ltd. | Not specified | 100mg | Pricing available upon inquiry.[4] |

Note: Purity levels and available quantities are subject to change. It is imperative to request a certificate of analysis (CoA) for each batch to verify identity and purity.

Quality Control and Analytical Methodologies: Ensuring Purity and Identity

The presence of regioisomeric or other impurities in 4-Bromo-2-chloro-6-fluorobenzaldehyde can have a significant impact on the outcome of a synthetic sequence, leading to difficult purifications and reduced yields. Therefore, robust analytical methods are crucial for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds like 4-Bromo-2-chloro-6-fluorobenzaldehyde. When coupled with a mass spectrometer, it provides definitive identification and quantification of the main component and any impurities.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 4-Bromo-2-chloro-6-fluorobenzaldehyde sample.

-

Dissolve in 10 mL of GC-grade acetonitrile or dichloromethane to prepare a 1 mg/mL stock solution.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

GC-MS Parameters:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-450 amu.

-

-

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is a complementary technique to GC, particularly useful for the analysis of non-volatile or thermally labile impurities that may not be detected by GC.

Experimental Protocol: HPLC Analysis

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of 4-Bromo-2-chloro-6-fluorobenzaldehyde in HPLC-grade acetonitrile.

-

Prepare working standards by diluting the stock solution with the mobile phase.

-

-

HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV at 254 nm.

-

Caption: Quality control workflow for incoming 4-Bromo-2-chloro-6-fluorobenzaldehyde.

Applications in Drug Discovery: A Versatile Synthetic Intermediate

The synthetic utility of 4-Bromo-2-chloro-6-fluorobenzaldehyde is primarily derived from the orthogonal reactivity of its functional groups. The aldehyde can undergo a wide range of transformations, while the halogenated aromatic ring is amenable to various cross-coupling reactions.

Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[5][6][7][8] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[5][6][7][8]

The synthesis of certain BRAF inhibitors, for example, utilizes a substituted benzaldehyde derivative in the construction of the core scaffold. The bromo and chloro substituents on the aromatic ring can be strategically employed in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce further complexity and modulate the pharmacological properties of the final molecule.[5]

Caption: Generalized synthetic pathway to kinase inhibitors.

Synthesis of Novel Heterocyclic Scaffolds

The aldehyde functionality of 4-Bromo-2-chloro-6-fluorobenzaldehyde is a versatile handle for the construction of a wide array of heterocyclic systems. For instance, it can participate in condensation reactions with various nucleophiles to form imines, which can then undergo further cyclization reactions. This is a common strategy for the synthesis of quinolines, benzodiazepines, and other privileged scaffolds in medicinal chemistry.

Conclusion: A Key Enabler for a Senior Application Scientist

4-Bromo-2-chloro-6-fluorobenzaldehyde is more than just a chemical reagent; it is a key enabling technology for the discovery and development of next-generation therapeutics. Its strategic importance lies in its versatility and the precision with which it allows medicinal chemists to construct complex and highly functionalized molecules. A comprehensive understanding of its properties, a robust approach to quality control, and an appreciation of its synthetic potential are essential for any research program aiming to leverage this valuable building block. As a senior application scientist, I can attest that the careful selection and rigorous qualification of such starting materials are foundational to the success of any drug discovery endeavor.

References

-

Certificate of analysis - Thermo Fisher Scientific . Thermo Fisher Scientific. Accessed December 15, 2023. [Link]

-

Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - ResearchGate . ResearchGate. Accessed December 15, 2023. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis - ResearchGate . ResearchGate. Accessed December 15, 2023. [Link]

-

Supporting Information for - The Royal Society of Chemistry . The Royal Society of Chemistry. Accessed December 15, 2023. [Link]

-

COA 3 Bromo 4 Fluorobenzaldehyde | PDF | Chemistry | Chemical Substances - Scribd . Scribd. Accessed December 15, 2023. [Link]

- US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents.

- Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka | Patsnap.

-

HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column . SIELC Technologies. Accessed December 15, 2023. [Link]

-

Benzaldehyde, 4-fluoro- - the NIST WebBook . NIST. Accessed December 15, 2023. [Link]

-

Certificate of analysis - Thermo Fisher Scientific . Thermo Fisher Scientific. Accessed December 15, 2023. [Link]

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents.

- CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents.

-

Small Molecule Kinase Inhibitor Drugs (1995–2021) - DIGIBUG Principal . DIGIBUG. Accessed December 15, 2023. [Link]

-

Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen . ScienceOpen. Accessed December 15, 2023. [Link]

-

. The Royal Society of Chemistry. Accessed December 15, 2023. [Link]

-

Trends in kinase drug discovery: targets, indications and inhibitor design - BIOCEV . BIOCEV. Accessed December 15, 2023. [Link]

-

4-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 14109109 - PubChem . PubChem. Accessed December 15, 2023. [Link]

-

FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC . NCBI. Accessed December 15, 2023. [Link]

-

2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure . Organic Syntheses. Accessed December 15, 2023. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. chemscene.com [chemscene.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 8. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2-chloro-6-fluorobenzaldehyde for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Benzaldehydes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Among the myriad of available building blocks, polysubstituted benzaldehydes represent a class of particularly high-value intermediates. Their inherent reactivity, conferred by the electrophilic aldehyde group, coupled with the nuanced electronic and steric effects of halogen substituents, provides a versatile platform for the synthesis of complex molecular architectures. 4-Bromo-2-chloro-6-fluorobenzaldehyde (CAS No. 929621-33-0) is an exemplar of this class, offering a unique combination of reactive sites that can be selectively addressed to construct novel therapeutic agents.

The presence of three distinct halogen atoms—bromine, chlorine, and fluorine—on the benzaldehyde ring offers a sophisticated toolkit for the medicinal chemist. The bromine atom is a well-established handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, a bioisostere of the hydroxyl group and hydrogen atom, can significantly modulate the physicochemical properties of a molecule, enhancing metabolic stability, membrane permeability, and binding affinity. The chlorine atom further contributes to the electronic landscape of the ring and provides an additional site for potential modification. This guide will provide an in-depth technical overview of 4-Bromo-2-chloro-6-fluorobenzaldehyde, from its synthesis and characterization to its potential applications in drug discovery, with a focus on the scientific rationale behind its utilization.

Market Availability and Pricing

4-Bromo-2-chloro-6-fluorobenzaldehyde is a commercially available research chemical, though it is typically synthesized on demand or stocked in bulk quantities by specialized chemical suppliers rather than being offered on a per-gram basis for immediate purchase. This supply model suggests its primary use as a building block in multi-step syntheses within research and development laboratories and for larger-scale production of high-value compounds. Pricing is generally available upon inquiry from various chemical suppliers, with costs contingent on the quantity and purity required.

| Supplier Category | Typical Purity | Pricing Model |

| Research Chemical Suppliers | ≥95% | Inquiry-based, typically for multi-gram to kilogram quantities |

| Custom Synthesis Providers | To specification | Quote-based |

Synthesis and Mechanistic Considerations

A likely precursor for this synthesis is 1-bromo-3-chloro-2,5-difluorobenzene. The synthesis would proceed via a selective metal-halogen exchange followed by formylation.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 4-Bromo-2-chloro-6-fluorobenzaldehyde.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 4-Bromo-2-chloro-6-fluorobenzaldehyde from 1-bromo-3-chloro-2,5-difluorobenzene.

Materials:

-

1-bromo-3-chloro-2,5-difluorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Iodine (for activation)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere, a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.2 equivalents).

-

A small crystal of iodine is added to activate the magnesium.

-

A solution of 1-bromo-3-chloro-2,5-difluorobenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, which is typically indicated by a gentle reflux and the disappearance of the iodine color. The reaction mixture is then stirred at a gentle reflux until the magnesium is consumed.

-

-

Formylation:

-

The Grignard solution is cooled to 0 °C in an ice bath.

-

Anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) is added dropwise, maintaining the temperature below 5 °C. The reaction is highly exothermic and the addition rate should be carefully controlled.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

-

Workup and Purification:

-

The reaction is quenched by the slow addition of cold 1 M HCl.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volumes).

-

The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-Bromo-2-chloro-6-fluorobenzaldehyde.

-

Causality and Self-Validation: The success of this synthesis hinges on the selective formation of the Grignard reagent at the bromine-bearing carbon, which is generally more reactive than the carbon-chlorine bond under these conditions. The use of an anhydrous and inert atmosphere is critical to prevent quenching of the highly reactive organometallic intermediate. The purification by column chromatography allows for the isolation of the target compound from any unreacted starting material and byproducts. The final product's identity and purity would be confirmed by spectroscopic methods as detailed in the following section.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show a downfield singlet for the aldehydic proton, typically in the range of δ 9.8-10.2 ppm. The aromatic region will display signals corresponding to the two protons on the benzene ring. Due to the substitution pattern, these protons will likely appear as a doublet and a doublet of doublets, with chemical shifts influenced by the electron-withdrawing effects of the halogens and the aldehyde group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the downfield region, typically around δ 185-195 ppm. The aromatic region will show six distinct signals for the carbon atoms of the benzene ring, with their chemical shifts and C-F coupling constants providing valuable structural information.

Mass Spectrometry (MS)

The mass spectrum, particularly under electron ionization (EI), is expected to show a prominent molecular ion peak cluster. The isotopic pattern of this cluster will be characteristic of a compound containing one bromine atom (¹⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl isotopes in approximately a 3:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. The spectrum will also show characteristic C-H stretching vibrations for the aldehyde and aromatic protons, as well as complex fingerprint absorptions for the substituted benzene ring.

Applications in Drug Discovery: A Versatile Scaffold for Novel Therapeutics

The true value of 4-Bromo-2-chloro-6-fluorobenzaldehyde lies in its potential as a versatile starting material for the synthesis of a wide range of biologically active molecules. The aldehyde functionality serves as a key reaction point for forming various C-N and C-C bonds, while the halogen atoms provide opportunities for further diversification.

Gateway to Heterocyclic Scaffolds

Many important classes of therapeutic agents are based on heterocyclic ring systems. 4-Bromo-2-chloro-6-fluorobenzaldehyde can serve as a precursor to a variety of these scaffolds, including:

-

Quinolines and Quinolones: Through multi-step synthetic sequences, the aldehyde can be elaborated to form substituted quinolines, a privileged scaffold in medicinal chemistry with applications as antibacterial, antiviral, and anticancer agents.

-

Indazoles: The aldehyde can participate in condensation reactions to form the core of indazole-based compounds, which have shown promise as kinase inhibitors and anti-inflammatory agents.

Role in the Synthesis of Kinase Inhibitors

The development of small molecule kinase inhibitors is a major focus in oncology and immunology. The unique substitution pattern of 4-Bromo-2-chloro-6-fluorobenzaldehyde makes it an attractive building block for the synthesis of novel kinase inhibitors. The bromo group can be utilized in Suzuki or Stille couplings to introduce complex aromatic or heteroaromatic moieties that can interact with the ATP-binding site of kinases. The fluoro and chloro substituents can modulate the electronics and conformation of the inhibitor, potentially leading to improved potency and selectivity.

A Comprehensive Technical Guide to 4-Bromo-2-chloro-6-fluorobenzaldehyde: Synthesis, Reactivity, and Applications

Abstract